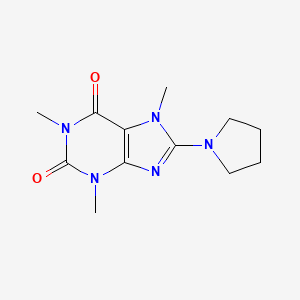

1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione

Descripción

1,3,7-Trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a purine-dione core substituted with three methyl groups (positions 1, 3, and 7) and a pyrrolidinyl moiety at position 8. The pyrrolidinyl group may modulate solubility, bioavailability, and receptor-binding properties compared to simpler alkyl or aryl substituents .

Propiedades

IUPAC Name |

1,3,7-trimethyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2/c1-14-8-9(13-11(14)17-6-4-5-7-17)15(2)12(19)16(3)10(8)18/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLYBSJPQBOGMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281438 | |

| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49724922 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6974-79-4 | |

| Record name | NSC21708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,7-Trimethyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of methyl groups at specific positions. The final step involves the addition of the pyrrolidinyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required standards.

Análisis De Reacciones Químicas

Types of Reactions

1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H17N5O2

- Molecular Weight : 255.31 g/mol

- CAS Number : 62723-12-0

The structure features a purine base with methyl groups at positions 1, 3, and 7, and a pyrrolidine ring at position 8. This configuration is significant for its biological activity.

Stimulant Effects

Similar to caffeine, this compound exhibits stimulant properties. It acts as an adenosine receptor antagonist, which can enhance alertness and cognitive function. Studies indicate that it may improve reaction times and mental performance in various settings .

Analgesic Properties

Research has shown that derivatives of this compound can possess analgesic effects. It is believed to modulate pain pathways by interacting with neurotransmitter systems. Case studies have highlighted its efficacy in managing pain conditions when combined with other analgesics .

Potential in Treating Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Preliminary studies indicate that it may help in neuroprotection and improving cognitive decline associated with these conditions .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterase activity, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular functions .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This characteristic is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and physicochemical properties of purine-dione derivatives are highly dependent on substituents at positions 1, 3, 7, and 8. Below is a detailed comparison with structurally related compounds:

Substituent Effects at Position 8

Key Insight : Smaller substituents (e.g., ethynyl) or flexible amines (e.g., pyrrolidinyl) enhance binding to enzymes or receptors by avoiding steric clashes, while bulky groups (e.g., perfluorohexyl) improve material properties but reduce bioactivity .

Substituent Effects at Positions 1, 3, and 7

Key Insight : Methyl groups at positions 1, 3, and 7 are optimal for balancing stability and activity, while bulkier substituents (e.g., quinazolinyl) introduce niche bioactivities but reduce solubility .

Actividad Biológica

1,3,7-Trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as a derivative of the purine class, exhibits significant biological activity that has drawn considerable attention in pharmacological research. This compound is structurally related to caffeine and other xanthines, which are known for their stimulant properties. The focus of this article is to explore its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H19N5O2

- Molecular Weight : 277.33 g/mol

- InChIKey : AYSJQRUFYLXMOC-UHFFFAOYSA-N

Biological Activity Overview

The biological activities of 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione can be categorized into several key areas:

1. Stimulant Effects

Like other methylxanthines, this compound exhibits stimulant effects on the central nervous system (CNS). Studies have shown that it can enhance alertness and cognitive function by inhibiting phosphodiesterase enzymes and antagonizing adenosine receptors .

2. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, which may contribute to its neuroprotective effects. The ability to scavenge free radicals can mitigate oxidative stress in neuronal tissues .

3. Neuroprotective Effects

In vitro studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by various stressors. This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

The primary mechanisms through which 1,3,7-trimethyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects include:

- Adenosine Receptor Antagonism : By blocking adenosine receptors (particularly A1 and A2A), the compound increases neurotransmitter release and enhances synaptic plasticity.

- Phosphodiesterase Inhibition : This leads to increased levels of cyclic AMP (cAMP), promoting various signaling pathways associated with cellular growth and survival.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Cognitive Enhancement in Animal Models

A study conducted on rodents showed that administration of the compound resulted in improved performance in memory tasks compared to control groups. The enhancement of cognitive function was attributed to increased dopaminergic activity in the brain .

Study 2: Neuroprotection Against Oxidative Stress

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly reduced cell death and maintained mitochondrial function. These findings suggest its potential role in protecting against neurodegenerative conditions such as Alzheimer’s disease .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.